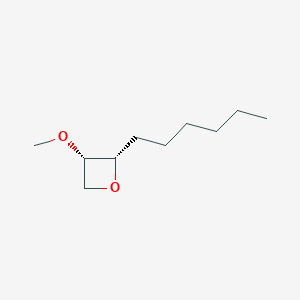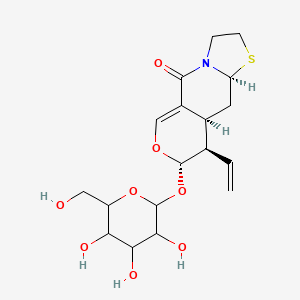
1-Ethyl-1'-hexadecyl-4,4'-bipyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium can be synthesized through the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction typically requires heating the solvent to reflux and stirring for several days to achieve the desired product .
Industrial Production Methods
the Zincke reaction remains a viable method for large-scale synthesis, given its efficiency in producing conjugated bipyridinium oligomers .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution: The bipyridinium core can participate in substitution reactions, particularly with electron-rich aromatic diamines.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include electron donors and acceptors, such as hydrazine and ferricyanide, under controlled electrochemical conditions.
Substitution: Reagents like 1-chloro-2,4-dinitrobenzene are used in the Zincke reaction, with ethanol as the solvent and reflux conditions.
Major Products
The major products formed from these reactions include various conjugated oligomers and polymers containing bipyridinium units, which exhibit interesting electrochemical and spectroscopic properties .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of conjugated oligomers and polymers for electrochromic devices.
Medicine: Research into its use in drug delivery systems and as a potential therapeutic agent.
Industry: Applications in data storage and other electronic devices due to its reversible redox properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, leading to changes in its electronic ground state energy and UV-vis absorption spectra . These properties make it valuable in applications such as electrochromic devices and molecular switches .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-4,4’-bipyridinium: Similar in structure but lacks the hexadecyl group, resulting in different solubility and electrochemical properties.
1-Hexadecyl-4,4’-bipyridinium: Similar but lacks the ethyl group, affecting its overall molecular weight and reactivity.
Uniqueness
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium is unique due to its combination of ethyl and hexadecyl groups, which enhance its solubility and electrochemical properties. This makes it particularly valuable in applications requiring controlled redox reactions and specific solubility characteristics .
Eigenschaften
CAS-Nummer |
78769-77-4 |
|---|---|
Molekularformel |
C28H46N2+2 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
1-ethyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C28H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25-20-28(21-26-30)27-18-23-29(4-2)24-19-27/h18-21,23-26H,3-17,22H2,1-2H3/q+2 |
InChI-Schlüssel |
NVNPAYJQGCAHPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



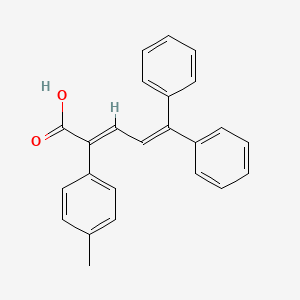
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)
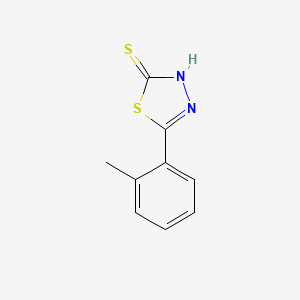

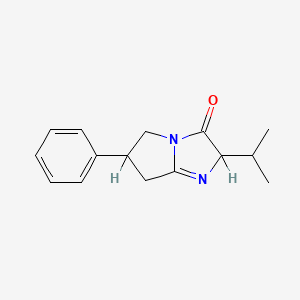

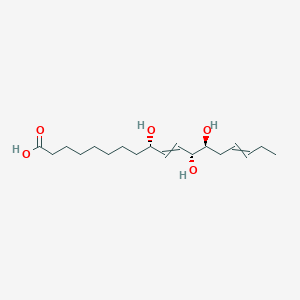

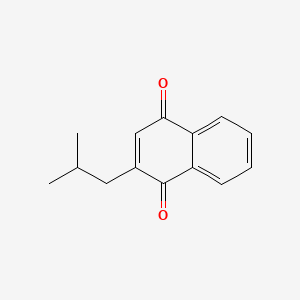
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)
